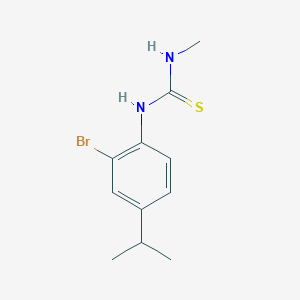
N-(2-Bromo-4-isopropylphenyl)-N'-methylthiourea
Übersicht
Beschreibung
N-(2-Bromo-4-isopropylphenyl)-N'-methylthiourea (IPMTU) is a thiourea compound with a wide range of scientific research applications. It is a colorless, crystalline solid that is soluble in water and a variety of organic solvents. IPMTU has been used in a variety of fields, including biochemistry, pharmacology, and industrial chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Properties
Synthesis Techniques
New derivatives of thiourea, including those similar in structure to N-(2-Bromo-4-isopropylphenyl)-N'-methylthiourea, have been synthesized and characterized, showing potential for further development into novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011). Additionally, the preparation of certain organophosphorus compounds bearing the 2,4-di-t-butyl-6-isopropylphenyl group highlights the versatility in synthesizing compounds with varied functional groups (Toyota, Matsushita, Shinohara, & Yoshifuji, 2001).
Structural Studies
Studies on N-2-(4-picolyl)- and N-2-(6-picolyl)-N'-(2-chlorophenyl)thioureas and N-2-(6-picolyl)-N'-(2-bromophenyl)thiourea have provided insights into the intramolecular and intermolecular hydrogen bonding, affecting the planarity of the molecules and their physical properties (Kelman et al., 2002). This research suggests the importance of structural analysis in understanding the reactivity and potential applications of thiourea derivatives.
Potential Applications
Antimicrobial Activity
The synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas showcase the activity of thiourea derivatives against a range of bacterial and fungal strains, indicating their potential as antimicrobial agents (Limban et al., 2011).
Photostabilization
Thiophene derivatives have been synthesized and evaluated for their efficacy in photostabilizing poly(vinyl chloride), demonstrating the potential of such compounds in material science applications (Balakit et al., 2015).
Catalysis
Research on catalytic systems, such as the amide-base system of TMAF and N(TMS)3 for deprotonative coupling, reveals the role of thiourea and related compounds in facilitating chemical transformations, highlighting their importance in synthetic chemistry (Shigeno et al., 2019).
Eigenschaften
IUPAC Name |
1-(2-bromo-4-propan-2-ylphenyl)-3-methylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2S/c1-7(2)8-4-5-10(9(12)6-8)14-11(15)13-3/h4-7H,1-3H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTFFKWCOHJTSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NC(=S)NC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1415233.png)
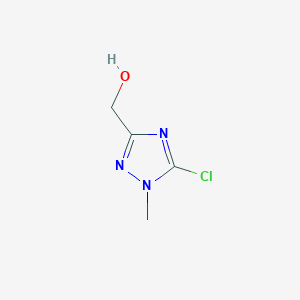

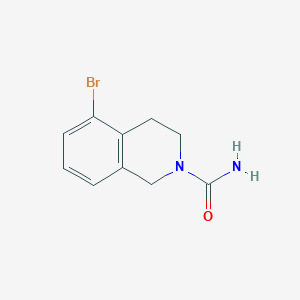
![5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1415237.png)
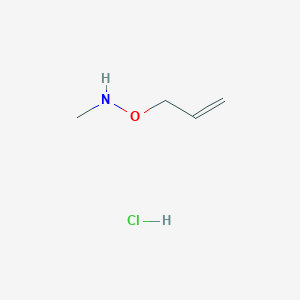
![N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide](/img/structure/B1415244.png)

![5-Isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1415247.png)
![tert-Butyl [1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1415248.png)
![N-[(2S,4R)-2-(3-Aminophenyl)tetrahydro-2h-pyran-4-yl]acetamide](/img/structure/B1415249.png)
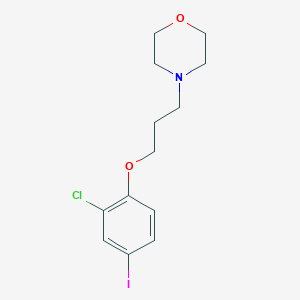
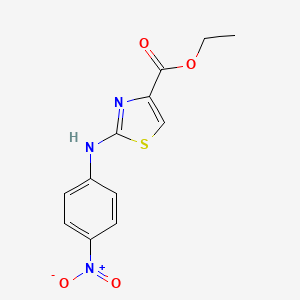
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole](/img/structure/B1415255.png)